3-Bromo-6-(3-fluorophenyl)isothiazolo[5,4-b]pyridine
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Overview
Description
3-Bromo-6-(3-fluorophenyl)isothiazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the class of isothiazolo[5,4-b]pyridines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry. The presence of bromine and fluorine atoms in the structure enhances its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-(3-fluorophenyl)isothiazolo[5,4-b]pyridine typically involves the annulation of a thiazole ring to a pyridine derivativeThe reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to ensure high yield and purity, possibly through the use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-(3-fluorophenyl)isothiazolo[5,4-b]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted isothiazolo[5,4-b]pyridines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
3-Bromo-6-(3-fluorophenyl)isothiazolo[5,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-6-(3-fluorophenyl)isothiazolo[5,4-b]pyridine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-6-methyl-4-(trifluoromethyl)isothiazolo[5,4-b]pyridine
- 3-Bromo-5-(trifluoromethyl)pyridine
- 3-Bromo-6-(4-fluorophenyl)isothiazolo[5,4-b]pyridine
Uniqueness
3-Bromo-6-(3-fluorophenyl)isothiazolo[5,4-b]pyridine is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacological profiles and binding affinities, making it a valuable molecule for diverse scientific investigations .
Properties
CAS No. |
1706434-99-2 |
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Molecular Formula |
C12H6BrFN2S |
Molecular Weight |
309.16 g/mol |
IUPAC Name |
3-bromo-6-(3-fluorophenyl)-[1,2]thiazolo[5,4-b]pyridine |
InChI |
InChI=1S/C12H6BrFN2S/c13-11-9-4-5-10(15-12(9)17-16-11)7-2-1-3-8(14)6-7/h1-6H |
InChI Key |
LNAZOJKQLRRXEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC3=C(C=C2)C(=NS3)Br |
Origin of Product |
United States |
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